Methyl 4-(aminomethyl)-5-methyl-2-furoate
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Overview
Description
Methyl 4-(aminomethyl)-5-methyl-2-furoate is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-5-methyl-2-furoate typically involves the reaction of 5-methylfurfural with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aldehyde group of 5-methylfurfural reacts with formaldehyde and ammonia to form the aminomethyl derivative. The resulting product is then esterified with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity. Catalysts such as acids or bases may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-5-methyl-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a tetrahydrofuran derivative.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(aminomethyl)-5-methyl-2-furoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-5-methyl-2-furoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)-2-furoate
- Methyl 5-(aminomethyl)-2-furoate
- Methyl 4-(aminomethyl)-5-ethyl-2-furoate
Uniqueness
Methyl 4-(aminomethyl)-5-methyl-2-furoate is unique due to the presence of both the aminomethyl and methyl groups on the furan ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups allows for versatile reactivity and the potential for forming diverse derivatives.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQFTBDKRHEIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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